molecular formula C10H9NO3S B3607127 6-Hydroxynaphthalene-2-sulfonamide

6-Hydroxynaphthalene-2-sulfonamide

Cat. No.: B3607127
M. Wt: 223.25 g/mol
InChI Key: NJSPBZNGNRRLKD-UHFFFAOYSA-N
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Description

6-Hydroxynaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H9NO3S. It belongs to the class of naphthalene derivatives and is characterized by the presence of a hydroxyl group at the 6th position and a sulfonamide group at the 2nd position of the naphthalene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxynaphthalene-2-sulfonamide typically involves the reaction between 6-hydroxynaphthalene-2-sulfonic acid and ammonia or an amine. One common method is the reaction of 6-hydroxynaphthalene-2-sulfonic acid with ammonium hydroxide under controlled conditions to yield the sulfonamide derivative . Another approach involves the use of sulfonyl chlorides, where 6-hydroxynaphthalene-2-sulfonyl chloride reacts with ammonia or primary amines to form the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and advanced purification methods, such as recrystallization and chromatography, are common in industrial settings to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxynaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxynaphthalene-2-sulfonic acid
  • 5-Hydroxynaphthalene-1-sulfonamide
  • Sulfanilamide
  • Sulfonimidates

Uniqueness

6-Hydroxynaphthalene-2-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Unlike its analogs, it combines the hydroxyl and sulfonamide functionalities, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor further distinguish it from similar compounds .

Properties

IUPAC Name

6-hydroxynaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-15(13,14)10-4-2-7-5-9(12)3-1-8(7)6-10/h1-6,12H,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSPBZNGNRRLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)N)C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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